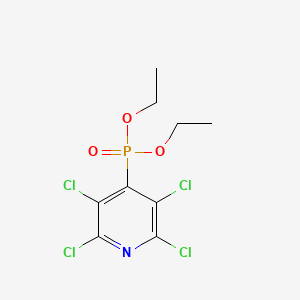

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate

Description

Properties

CAS No. |

24138-46-3 |

|---|---|

Molecular Formula |

C9H10Cl4NO3P |

Molecular Weight |

353.0 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H10Cl4NO3P/c1-3-16-18(15,17-4-2)7-5(10)8(12)14-9(13)6(7)11/h3-4H2,1-2H3 |

InChI Key |

MTQYQSWNIZZTPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate typically involves the reaction of 2,3,5,6-tetrachloropyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces one of the chlorine atoms on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or xylene are often used to facilitate the reaction and improve the solubility of the reactants .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.

Hydrolysis: The ester groups in the phosphonate can be hydrolyzed to form the corresponding phosphonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

Substituted Pyridines: Formed by nucleophilic substitution

Phosphonic Acids: Formed by oxidation or hydrolysis

Phosphines: Formed by reduction

Scientific Research Applications

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a chemical compound with potential applications in agriculture and pharmaceuticals due to its structure and biological activity. The compound features a pyridine ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions and a diethyl phosphonate group at the 4 position. The presence of four chlorine substitutions enhances its biological activity compared to compounds with fewer halogen substitutions, contributing to its higher potency as an insecticide and potential therapeutic agent.

Scientific Research Applications

- Insecticide and Herbicide: this compound has been studied for its potential as an insecticide and herbicide because it can inhibit specific enzymes in pests and weeds. The chlorinated pyridine part of the molecule enhances its biological efficacy by increasing lipophilicity and facilitating cellular uptake.

- Anti-Cancer Properties: Research indicates that this compound may possess anti-cancer properties by interfering with cellular signaling pathways.

- Synthetic and Medicinal Chemistry: The reactions of this compound are essential for its use in synthetic organic chemistry and medicinal chemistry.

- Interaction Studies: Interaction studies have focused on its biochemical interactions within biological systems to assess enzyme inhibition, protein binding, and cellular uptake. Such studies are crucial for understanding its mode of action and optimizing its use in practical applications.

Synthesis

The synthesis of this compound typically involves several steps that allow for a high yield of the desired compound while maintaining structural integrity.

Reactions with Phosphorus-Containing Nucleophiles

Reactions with phosphorus-containing nucleophiles can lead to the formation of phosphonates . For example, tris(trimethylsilyl) phosphite reacts with pentachloropyridine in the presence of catalytic amounts of nickel chloride to form the corresponding phosphonates in virtually quantitative yields .

Mechanism of Action

The mechanism of action of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of the phosphonate group allows it to mimic the natural substrates of certain enzymes, leading to competitive inhibition . Additionally, the chlorine atoms on the pyridine ring enhance the compound’s reactivity and facilitate its interaction with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Dibutyl (2,3,5,6-Tetrachloro-4-Pyridinyl)Phosphonate (CAS 23995-93-9)

- Structural Difference : Replaces the ethyl ester groups with butyl chains.

- This modification may enhance membrane permeability in pesticidal applications .

B. Diethyl (2,3,5,6-Tetrafluoro-4-Thiophenyl)Phosphonate Derivatives ()

- Examples: Compounds 2d, 2e, 2g, and 2h feature tetrafluoro-phenyl rings with thioether and phenylamino substituents.

- Impact : Fluorine atoms increase electronegativity and metabolic stability compared to chlorine. The thioether group introduces sulfur-based reactivity (e.g., oxidation to sulfones) and alters π-stacking interactions in biological systems .

C. Dimethyl [(2R,3S,4S)-2,6-Dimethyl-3-Nitro-4-Phenyl-3,4-Dihydro-2H-Pyran-5-yl]Phosphonate ()

- Structural Difference : Phosphonate attached to a dihydropyran ring with nitro and phenyl groups.

- Impact : The heterocyclic core enables stereoselective interactions in catalysis or medicinal chemistry, contrasting with the planar pyridine system of the target compound .

Spectroscopic and Reactivity Comparisons

Key Findings :

- The target compound’s ³¹P NMR shift is comparable to other phosphonates but varies with substituent electronegativity. Chlorine’s electron-withdrawing effect may deshield phosphorus relative to fluorine .

- Thiophenyl derivatives exhibit distinct ¹⁹F NMR signals due to fluorine’s sensitivity to electronic environments .

Biological Activity

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a phosphonated compound characterized by a pyridine ring with four chlorine substitutions. This unique structure enhances its biological activity, making it a subject of interest in various fields such as agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOP

- Molecular Weight : 353.0 g/mol

- IUPAC Name : this compound

The chlorinated pyridine moiety significantly increases the lipophilicity of the compound, facilitating cellular uptake and enhancing its biological efficacy compared to non-chlorinated analogs.

Biological Activity Overview

This compound exhibits several biological activities:

- Insecticidal Activity : The compound has been shown to inhibit specific enzymes critical for the survival of pests. Its effectiveness as an insecticide stems from its ability to interfere with metabolic pathways in insects.

- Herbicidal Activity : Similar to its insecticidal properties, this compound demonstrates herbicidal effects by inhibiting growth and development processes in various weed species.

- Anticancer Properties : Recent studies suggest that this compound may possess anticancer activity. It appears to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes in metabolic pathways of insects and plants. For instance, it targets acetylcholinesterase (AChE), a crucial enzyme for neurotransmission in insects.

- Cellular Uptake : The lipophilic nature of the chlorinated pyridine enhances the compound's ability to penetrate cellular membranes. This characteristic is essential for its effectiveness as both an insecticide and a potential therapeutic agent.

- Signaling Pathway Disruption : In cancer cells, the compound may disrupt signaling pathways that regulate cell growth and apoptosis. This disruption can lead to increased apoptosis in malignant cells while sparing normal cells.

Case Study 1: Insecticidal Efficacy

In a study assessing the insecticidal properties of this compound against common agricultural pests, results indicated a significant reduction in pest populations when exposed to varying concentrations of the compound. The study highlighted that higher concentrations led to increased mortality rates among target insects due to effective AChE inhibition.

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 95 |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of this compound demonstrated promising results against various cancer cell lines. The MTT assay revealed that the compound exhibited significant antiproliferative effects with IC values comparable to established chemotherapeutics.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| HCT116 | 10 |

Q & A

Q. What are the established synthetic routes for Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, diethyl phosphonate derivatives react with halogenated pyridines under anhydrous conditions. A key route involves reacting 2,3,5,6-tetrachloro-4-pyridyl precursors with diethyl phosphite in the presence of a base (e.g., NaH) in dry toluene or THF at elevated temperatures (60–80°C) . Optimization includes:

- Solvent selection: Dry toluene minimizes side reactions from moisture.

- Catalyst/base: Use of NaH enhances nucleophilicity of the phosphite.

- Reaction time: 12–24 hours for complete conversion, monitored by TLC or 31P NMR.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer: Key characterization methods include:

- Multinuclear NMR:

- 1H NMR: Identifies ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for CH2).

- 31P NMR: Single peak near δ 15–20 ppm confirms phosphonate structure.

- 19F/13C NMR: Detects halogen environments (e.g., Cl substituents on pyridine ring) .

- Mass spectrometry (MS): ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+).

- X-ray crystallography: Resolves steric effects of the tetrachloropyridyl group on phosphonate geometry .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Moisture sensitivity: Hydrolysis of the phosphonate group occurs in aqueous or humid conditions. Store under inert gas (Ar/N2) with molecular sieves.

- Light sensitivity: Degrades under UV light; use amber vials.

- Temperature: Stable at –20°C for long-term storage but avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrachloropyridyl group influence reactivity in cross-coupling or catalytic applications?

Methodological Answer:

- Steric hindrance: The 2,3,5,6-tetrachloro substitution creates a rigid, electron-deficient pyridine ring, limiting coordination sites in metal complexes.

- Electronic effects: Electron-withdrawing Cl groups enhance electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling requires Pd catalysts with strong π-accepting ligands) .

- Case study: In Ru complexes, bulky phosphonate groups alter isomer equilibria (cis vs. trans) due to steric clashes with adjacent ligands .

Q. What mechanistic pathways explain unexpected byproducts during synthesis, such as aminopyrazole derivatives?

Methodological Answer: Byproducts may arise from competing reactions, e.g., azide-phosphonate interactions. A proposed mechanism involves:

Nucleophilic attack: Phosphorus lone pair attacks an azide group (if present), releasing N2 and forming a phosphorimidate intermediate.

Hydrolysis: Trace moisture cleaves the intermediate, yielding aminopyrazole derivatives and diethyl phosphite .

Mitigation: Use rigorously dry solvents and Schlenk-line techniques to suppress hydrolysis.

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when analyzing derivatives?

Methodological Answer:

- Comparative analysis: Cross-reference with authentic samples or computational models (DFT calculations for expected shifts).

- Dynamic effects: Variable-temperature NMR resolves conformational ambiguities (e.g., rotameric equilibria in ethyl groups).

- Isotopic labeling: 13C or 15N labeling clarifies coupling patterns in complex spectra .

Q. What environmental and toxicological profiles must be considered for lab-scale use?

Methodological Answer:

- Ecotoxicity: The compound’s persistence in soil/water requires containment (use fume hoods, double-containers).

- Regulatory status: Listed in EPA’s endocrine disruptor screening programs; handle under TSCA guidelines .

- Disposal: Incinerate via licensed hazardous waste facilities; avoid release into drains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.